molecular formula C21H21NO B1406297 (4-Pentylphenyl)(quinolin-4-yl)methanone CAS No. 1706429-85-7

(4-Pentylphenyl)(quinolin-4-yl)methanone

Cat. No.: B1406297
CAS No.: 1706429-85-7
M. Wt: 303.4 g/mol
InChI Key: QTOMOIDKYWHUGQ-UHFFFAOYSA-N
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Description

(4-Pentylphenyl)(quinolin-4-yl)methanone is a synthetic quinoline-based compound of significant interest in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . This particular methanone derivative features a quinolin-4-yl moiety linked to a 4-pentylphenyl group, a structure that researchers are exploring for its potential interactions with various biological targets. Quinoline cores are extensively investigated for their antiproliferative effects, and specific derivatives have been reported to exhibit cytotoxic activity against various human cancer cell lines, making them valuable scaffolds in oncology research . Furthermore, structurally related quinolin-4-yl methanone derivatives have been identified as potent inhibitors of protein-protein interactions (PPIs), such as the PCSK9/LDLR interaction, which is a promising target for the development of new hypolipidemic agents . The structure-activity relationship (SAR) of quinoline compounds indicates that substitutions on the quinoline ring and the nature of the group at the 4-position can profoundly influence biological activity, selectivity, and physicochemical properties . This compound serves as a versatile chemical building block, allowing researchers to systematically study the impact of structural modifications on probe or lead compound efficacy. It is supplied for research applications only and is strictly not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(4-pentylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)19-14-15-22-20-9-6-5-8-18(19)20/h5-6,8-15H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOMOIDKYWHUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Primary route for synthesizing (4-pentylphenyl)(quinolin-4-yl)methanone involves Friedel-Crafts acylation:

Reagents :

Procedure :

  • Activate the acyl chloride by forming a complex with AlCl₃.
  • React with 4-pentylbenzene under reflux (40–60°C) for 6–12 hours.
  • Quench with ice-cold water, extract with CH₂Cl₂, and purify via column chromatography.

Key Data :

Parameter Value Source
Yield 68–75%
Reaction Time 8–10 hours
Regioselectivity >95% para-substitution

Limitations :

  • Fails with strongly deactivated rings (e.g., nitro-substituted arenes).
  • Requires strict anhydrous conditions to prevent catalyst hydrolysis.

Palladium-Catalyzed Carbonylation

Alternative method for constructing the ketone bridge via transition-metal catalysis:

Reagents :

Procedure :

  • Combine substrates, catalyst (5 mol%), and Mo(CO)₆ (1.2 eq) in DMF.
  • Heat at 120°C under argon for 24 hours.
  • Isolate via acid-base extraction and recrystallize from ethanol.

Key Data :

Parameter Value Source
Yield 55–62%
Turnover Number (TON) 12–15
Purity ≥98% (HPLC)

Advantages :

  • Avoids harsh acidic conditions required for Friedel-Crafts.
  • Compatible with electron-deficient quinolines.

Biere-Seelen Synthesis with Post-Modification

Multi-step approach to build the quinoline moiety first:

Step 1 : Synthesize quinolin-4-one core via Biere-Seelen reaction:

  • React methyl anthranilate with dimethyl acetylenedicarboxylate.
  • Cyclize using NaOH in 2-propanol (92% yield).

Step 2 : Convert quinolin-4-one to methanone:

  • Treat with 4-pentylbenzoyl chloride in presence of PCl₅.
  • Purify via silica gel chromatography (hexane:EtOAc = 4:1).

Key Data :

Step Yield Purity
1 92% 95%
2 48% 90%

Drawbacks :

  • Lower overall yield due to multi-step process.
  • Requires handling of toxic PCl₅.

Camps Cyclization for Functionalized Intermediates

Regioselective route for 2-substituted quinolines:

Reagents :

  • Precursor : N-(2-acetylphenyl)-4-pentylbenzamide
  • Base : NaOH (for 4-quinolinone formation)

Procedure :

  • Cyclize precursor under reflux in EtOH/H₂O (4:1).
  • Oxidize 4-quinolinone to methanone using MnO₂ in toluene.

Key Data :

Parameter Value
Cyclization Yield 72%
Oxidation Yield 65%

Applications :

  • Ideal for introducing substituents at the quinoline 2-position.

Comparative Analysis of Methods

Method Yield Cost Scalability Functional Group Tolerance
Friedel-Crafts High Low Excellent Moderate
Palladium Carbonylation Moderate High Limited High
Biere-Seelen Low Medium Poor Low
Camps Cyclization Moderate Medium Moderate High

Optimized Protocol Recommendations

For high-volume synthesis , Friedel-Crafts acylation remains the most practical method. For electron-deficient substrates , palladium-catalyzed carbonylation is preferable. Camps cyclization offers flexibility for structural diversification but requires additional optimization steps.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Table 1: Physical Properties of Selected Quinolin-4-yl Methanone Derivatives

Compound Name Substituents Physical State Melting Point (°C) Yield (%) Reference
(4-Pentylphenyl)(quinolin-4-yl)methanone 4-Pentylphenyl, Quinolin-4-yl Solid* N/A N/A N/A
Phenyl(quinolin-4-yl)methanone (6b) Phenyl, Quinolin-4-yl Yellow oil N/A 61
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl, 4-Methoxyphenyl Solid 223–225 N/A
(3,5-Dimethylphenyl)(quinolin-4-yl)methanone 3,5-Dimethylphenyl, Quinolin-4-yl Solid N/A N/A

*Inferred from analogs; pentyl chain likely reduces crystallinity compared to phenyl derivatives.

  • Lipophilicity : The pentyl chain in the target compound increases logP compared to phenyl (6b) or chlorophenyl (4k) analogs, enhancing passive diffusion across biological membranes .
  • Synthesis Challenges: Yields for methanone derivatives vary widely. For example, phenyl-substituted 6b is synthesized in 61% yield , while pyrrole-substituted analogs require multiple steps with yields as low as 20–25% .

Spectroscopic and Stability Data

  • NMR Shifts: In analogs like 4k (), the quinoline C-2 proton resonates at δ 8.5–8.7 ppm, while methoxy groups in 4-methoxyphenyl appear at δ 3.8–4.0 ppm. The pentyl chain’s methylene protons would likely appear at δ 1.2–1.5 ppm .
  • Stability: Linear alkyl chains (e.g., pentyl) may reduce thermal stability compared to cyclic or branched analogs. For example, cyclopentyl-substituted indole methanones exhibit steric hindrance that stabilizes against degradation .

Biological Activity

(4-Pentylphenyl)(quinolin-4-yl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

  • Molecular Formula : C19H20N2O
  • IUPAC Name : this compound
  • CAS Number : 1706429-85-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It can bind to specific receptors, modulating cellular responses and signaling pathways.
  • Signal Transduction : The compound influences intracellular signaling, leading to alterations in gene expression and protein activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. For instance, related quinoline derivatives have shown significant activity against prostate and breast cancer cells.
  • Antimicrobial Activity : There is emerging evidence that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, presenting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

A study focusing on quinoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was hypothesized to involve DNA intercalation, disrupting essential cellular processes for cancer cell survival .

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound ABreast Cancer5.0DNA intercalation
Compound BProstate Cancer3.5Apoptosis induction

Antimicrobial Activity

Another research investigation evaluated the antimicrobial efficacy of quinoline derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of this compound. In vitro studies demonstrated that it could downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting a role in managing inflammatory responses.

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